
1-Bromo-2-chloro-5-ethoxy-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-chloro-5-ethoxy-4-methoxybenzene is an aromatic compound characterized by the presence of bromine, chlorine, ethoxy, and methoxy substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-chloro-5-ethoxy-4-methoxybenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by halogenation and etherification. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-chloro-5-ethoxy-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution (EAS) reactions, where the bromine or chlorine atoms can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding anilines.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of catalysts such as FeBr3 or AlCl3.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Major Products:
Substitution: Formation of derivatives with different substituents.
Oxidation: Formation of quinones.
Reduction: Formation of anilines.
Scientific Research Applications
1-Bromo-2-chloro-5-ethoxy-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-5-ethoxy-4-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s substituents influence its reactivity and the formation of intermediates during chemical reactions. The presence of electron-donating and electron-withdrawing groups affects the compound’s stability and reactivity in various pathways .
Comparison with Similar Compounds
- 1-Bromo-4-chloro-2-methoxybenzene
- 3-Bromo-5-ethoxy-4-methoxybenzonitrile
- 4-Bromo-2-ethoxy-1-methoxybenzene
Comparison: 1-Bromo-2-chloro-5-ethoxy-4-methoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and coupling reactions, making it valuable for specific synthetic applications .
Properties
Molecular Formula |
C9H10BrClO2 |
|---|---|
Molecular Weight |
265.53 g/mol |
IUPAC Name |
1-bromo-2-chloro-5-ethoxy-4-methoxybenzene |
InChI |
InChI=1S/C9H10BrClO2/c1-3-13-9-4-6(10)7(11)5-8(9)12-2/h4-5H,3H2,1-2H3 |
InChI Key |
GLWPBHCBDRYTKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1OC)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


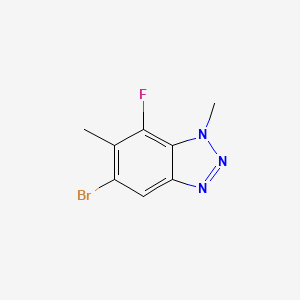


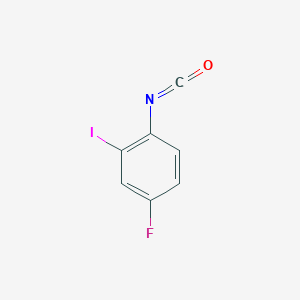
![(7R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid](/img/structure/B13919861.png)
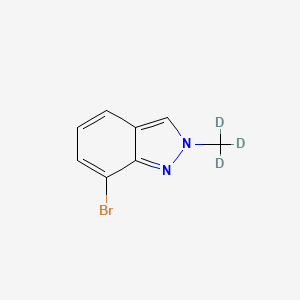
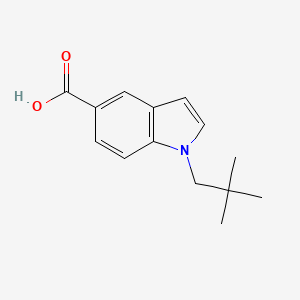
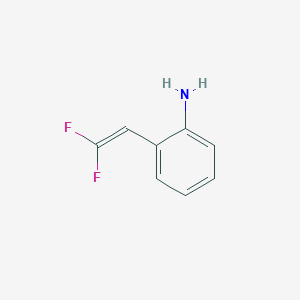

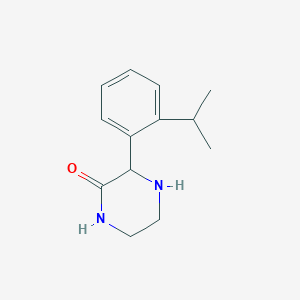


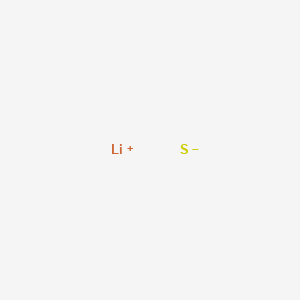
![(S)-2-((tert-butoxycarbonyl)amino)-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13919903.png)
